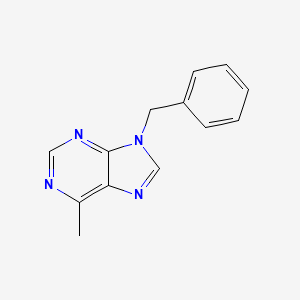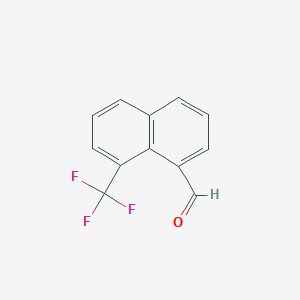![molecular formula C10H11ClN2S B11882742 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable thieno[3,2-d]pyrimidine derivative with a cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thioethers.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Scientific Research Applications
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro linkage and the presence of the chloro and methyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-d]pyrimidine]
- 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]
Uniqueness
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is unique due to its specific spiro linkage and the presence of both chloro and methyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-chloro-4-methylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C10H11ClN2S/c1-6-8-7(13-9(11)12-6)5-10(14-8)3-2-4-10/h2-5H2,1H3 |
InChI Key |
MMVFQRCIKDWPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)CC3(S2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



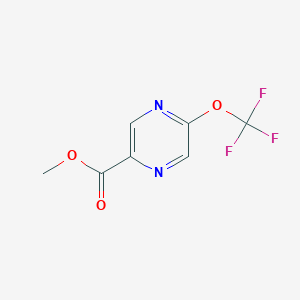
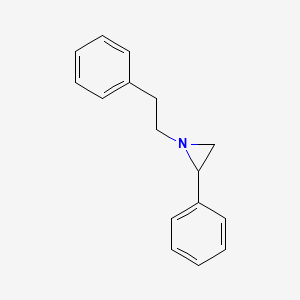

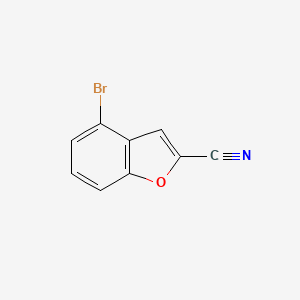



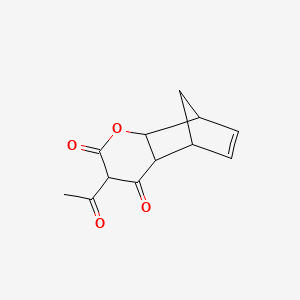

![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)
